2,2-Dimethyl-5,8-di-morpholin-4-yl-1,4-dihydro-2H-3,7-dithia-6,9,11-triaza-benzo[c]fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-DIMETHYL-8-MORPHOLINO-1,4-DIHYDRO-2H-THIOPYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D]PYRIMIDIN-5-YL)MORPHOLINE is a complex heterocyclic compound that features a unique combination of morpholine and pyrimidine structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 4-(2,2-DIMETHYL-8-MORPHOLINO-1,4-DIHYDRO-2H-THIOPYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D]PYRIMIDIN-5-YL)MORPHOLINE involves multiple steps, typically starting with the preparation of the core pyrimidine structureIndustrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with morpholine or pyrimidine structures. These compounds may share some biological activities but differ in their specific interactions and effects. Examples of similar compounds include:
Morpholine derivatives: Known for their use in pharmaceuticals and agrochemicals.
Pyrimidine derivatives: Widely studied for their roles in DNA synthesis and as therapeutic agents.
Properties
Molecular Formula |
C22H27N5O2S2 |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
4-(4,4-dimethyl-8-morpholin-4-yl-5,11-dithia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)morpholine |
InChI |
InChI=1S/C22H27N5O2S2/c1-22(2)11-14-15(12-30-22)19(26-3-7-28-8-4-26)25-21-16(14)17-18(31-21)20(24-13-23-17)27-5-9-29-10-6-27/h13H,3-12H2,1-2H3 |
InChI Key |
DQJZKADTSGXGMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CS1)C(=NC3=C2C4=C(S3)C(=NC=N4)N5CCOCC5)N6CCOCC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.